tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo-substituted isoquinoline ring, and a methyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate typically involves the reaction of 7-bromoisoquinoline with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 7-bromoisoquinoline, tert-butyl chloroformate, methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Procedure: 7-bromoisoquinoline is first reacted with tert-butyl chloroformate to form an intermediate, which is then treated with methylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the isoquinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products:
Substitution Reactions: Substituted isoquinoline derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Methylamine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- tert-Butyl (6-bromoisoquinolin-3-yl)(methyl)carbamate
- tert-Butyl (4-bromoisoquinolin-3-yl)(methyl)carbamate
- tert-Butyl (7-chloroisoquinolin-3-yl)(methyl)carbamate
Comparison: tert-Butyl (7-bromoisoquinolin-3-yl)(methyl)carbamate is unique due to the position of the bromine atom on the isoquinoline ring. This specific substitution pattern can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H17BrN2O2 |
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Molecular Weight |
337.21 g/mol |
IUPAC Name |
tert-butyl N-(7-bromoisoquinolin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18(4)13-8-10-5-6-12(16)7-11(10)9-17-13/h5-9H,1-4H3 |
InChI Key |
SUKOWOXTUXAOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
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